Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a 4-butoxybenzamido substituent at the 3-position and an ethyl ester group at the 2-position of the heterocyclic core. Its structure combines a rigid benzo[b]thiophene scaffold with flexible alkoxy and amide substituents, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 3-[(4-butoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-5-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-6-7-9-18(17)28-20(19)22(25)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILFULTLLVIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-aminobenzo[b]thiophene-2-carboxylate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols replace the butoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Benzo[b]thiophene derivatives, including ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate, have been studied for their anticancer properties. Research indicates that compounds with this scaffold demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study highlighted the ability of benzo[b]thiophene derivatives to inhibit proliferation in breast cancer cells, suggesting potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A comparative study involving several benzo[b]thiophene derivatives revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
Analgesic Effects
Recent investigations into the analgesic properties of benzo[b]thiophene derivatives have identified compounds that activate opioid receptors, suggesting that this compound could be a candidate for pain management therapies. This compound specifically engages the mu-opioid receptor pathway, which is crucial for effective analgesia .
Materials Science Applications
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including electrophilic cyclization and amide formation. Recent advancements have introduced more efficient synthetic routes using stable reagents that minimize environmental impact .
Case Study: Synthesis Optimization
A notable case study involved optimizing the synthesis of this compound through the use of electrophilic sulfur-mediated cyclization techniques. This method demonstrated high yields and mild reaction conditions, making it a preferred approach for synthesizing this compound .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, leading to changes in fluorescence properties, which can be utilized for sensing applications . In medicinal chemistry, its anticancer activity is attributed to its ability to interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-activity relationships (SAR) :
- Synthetic challenges : Bulky substituents (e.g., 4-butoxybenzamido) may reduce reaction yields, necessitating optimized coupling conditions .
Biological Activity
Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The general synthetic route includes:
- Formation of Benzothiophene Core : Initial reactions involve the formation of the benzothiophene structure, often through cyclization reactions involving thiophenes and aromatic compounds.
- Amidation : The introduction of the butoxybenzamide moiety is achieved through amidation reactions, where butoxybenzoyl chloride reacts with an amine derivative.
- Esterification : Final steps involve esterification to form the ethyl ester derivative.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines:
- Mechanism of Action : These compounds often work by disrupting cellular pathways involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells. For instance, studies have shown that certain derivatives can inhibit key signaling pathways associated with cancer growth .
Antimicrobial Activity
Benzothiophene derivatives have also demonstrated significant antimicrobial properties:
- In Vitro Studies : this compound has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Antitubercular Activity
Research has also explored the efficacy of benzothiophene derivatives against Mycobacterium tuberculosis:
- Efficacy Against MDR-TB : Some derivatives have shown activity against multidrug-resistant strains of tuberculosis, making them potential candidates for further development in antitubercular therapy .
Case Studies and Research Findings
- Apoptosis Induction in Breast Cancer Cells : A study demonstrated that derivatives similar to this compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : A comparative study on various benzothiophene derivatives highlighted that this compound exhibited lower cytotoxicity against human cell lines while maintaining antimicrobial efficacy, suggesting a favorable therapeutic index .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves multi-step reactions starting with the formation of the benzo[b]thiophene core. A common approach includes:
- Step 1: Condensation of 4-butoxybenzoyl chloride with an amino-substituted thiophene precursor under Schotten-Baumann conditions (using bases like triethylamine in DCM) .
- Step 2: Esterification of the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst .
- Optimization: Microwave-assisted synthesis can reduce reaction time (e.g., from 24 hours to 2 hours) and improve yields (by ~20%) compared to conventional heating . Purity is monitored via TLC (silica gel, hexane:ethyl acetate 3:1) and confirmed by HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic protons in the benzo[b]thiophene ring (δ 7.2–8.1 ppm), the ethyl ester quartet (δ 4.3–4.4 ppm), and the butoxy group (δ 0.9–1.7 ppm) .
- ¹³C NMR: Confirm the carbonyl groups (ester at ~165 ppm, amide at ~170 ppm) .
- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 413.1245 for C₂₁H₂₃NO₄S) .
- IR Spectroscopy: Identify amide N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. How should researchers address stability issues during storage and handling?
- Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .
- Stability Testing: Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamido group) influence biological activity?
Comparative studies on analogs reveal:
- 4-Butoxy group: Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
- Nitro vs. Methoxy substituents: Nitro groups increase electrophilicity, enhancing antimicrobial activity (MIC ~2 µg/mL against S. aureus), while methoxy groups improve metabolic stability .
- Key Data: A SAR table comparing IC₅₀ values for analogs against cancer cell lines (e.g., MCF-7, HepG2) can highlight substituent effects .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification: Re-test compounds with ≥98% purity (via preparative HPLC) to exclude impurities as confounding factors .
- Mechanistic Follow-Up: Use SPR (surface plasmon resonance) to confirm target binding affinity (e.g., kinase inhibition) and rule off-target effects .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Docking: Use AutoDock Vina with crystal structures of potential targets (e.g., COX-2 or EGFR kinases) to prioritize candidates. Focus on hydrogen bonds between the amide group and catalytic residues (e.g., Lys532 in COX-2) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key hydrophobic interactions with the benzo[b]thiophene core .
Q. How can researchers design analogs with improved pharmacokinetic profiles?
- Bioisosteric Replacement: Replace the ethyl ester with a methyloxadiazole to enhance metabolic stability .
- Prodrug Strategies: Introduce a phosphate group on the butoxy chain to increase aqueous solubility for intravenous administration .
- In Silico ADMET: Predict absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) and toxicity (AMES test negativity) using SwissADME and ProTox-II .
Q. What integrative approaches are recommended for elucidating mechanisms of action?
- Multi-Omics Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis or oxidative stress) in treated cell lines .
- Chemical Proteomics: Use activity-based protein profiling (ABPP) with a clickable photoaffinity probe derived from the compound to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
